![molecular formula C20H18N4O5S B246467 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one, also known as DMPP, is a chemical compound with potential applications in scientific research. DMPP belongs to the class of pyrazolo[3,4-d]pyrimidines and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it has been reported to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. Inhibition of CK2 activity by 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one may contribute to its antitumor and anti-inflammatory activities.
Biochemical and Physiological Effects:
6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been reported to exhibit various biochemical and physiological effects. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and survival. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has also been reported to inhibit the production of pro-inflammatory cytokines, leading to decreased inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has several advantages for lab experiments. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a small molecule that can easily penetrate cell membranes, making it a potential candidate for in vitro and in vivo studies. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has also been reported to exhibit low toxicity, making it a safe compound for lab experiments. However, 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has some limitations for lab experiments. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a relatively new compound, and its properties and effects are not fully understood. Further studies are needed to fully characterize 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one and its potential applications.
Direcciones Futuras
6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has several potential future directions for scientific research. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one may be investigated further as a potential therapeutic agent for cancer and inflammatory diseases. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one may also be investigated for its potential as a tool compound for the study of protein kinase CK2 and its role in cellular processes. Further studies are needed to fully characterize 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one and its potential applications in scientific research.
Conclusion:
In conclusion, 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound with potential applications in scientific research. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been synthesized using various methods and has been reported to exhibit antitumor and anti-inflammatory activities. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one inhibits the activity of protein kinase CK2, leading to various biochemical and physiological effects. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has several advantages for lab experiments, but further studies are needed to fully characterize 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one and its potential applications. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has several potential future directions for scientific research, making it a promising candidate for further investigation.
Métodos De Síntesis
6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been synthesized using different methods, including the reaction of 3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one with 2,5-dimethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one with 2,5-dimethoxybenzoyl chloride in the presence of a base. These methods have been reported to yield 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one with high purity and yield.
Aplicaciones Científicas De Investigación
6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been used in scientific research to investigate its potential as a therapeutic agent. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been reported to exhibit antitumor activity against various cancer cell lines, including human breast cancer cells and human leukemia cells. 6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has also been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C20H18N4O5S |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N4O5S/c1-28-13-9-10-15(29-2)14(11-13)17-21-18-16(19(25)22-17)20(30(3,26)27)23-24(18)12-7-5-4-6-8-12/h4-11,23H,1-3H3 |
Clave InChI |
GHEDZIFEZLDMLX-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



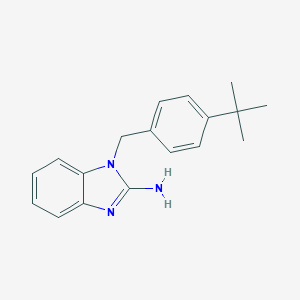
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B246388.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)

![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)
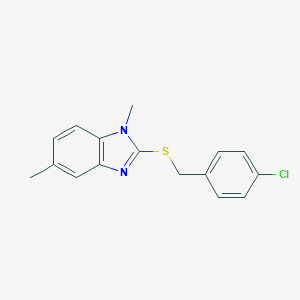
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
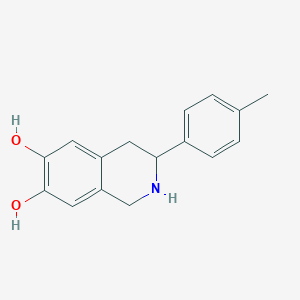
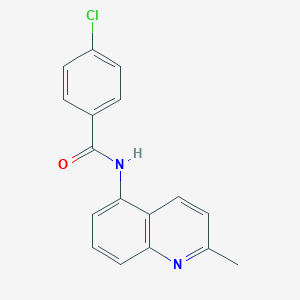
![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)
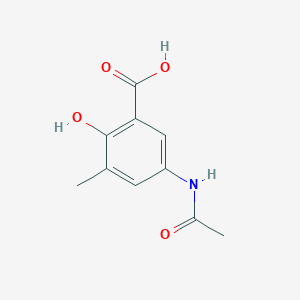
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
